2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol
Description
Properties
Molecular Formula |
C12H11ClN2S2 |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H11ClN2S2/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
ZNSHHKRIBCJWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C(N1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Substitution via Dichloropyrimidine Intermediate
A widely reported method involves sequential nucleophilic substitutions on 2,4-dichloro-6-methylpyrimidine (Figure 1 ). The 4-chloro group is first replaced by a thiol moiety, followed by substitution of the 2-chloro group with 4-chlorobenzyl mercaptan.
-
Step 1: Thiolation at C4
-
Reagents : 2,4-Dichloro-6-methylpyrimidine, thiourea, ethanol/water (1:1), K₂CO₃.
-
Conditions : Microwave irradiation (50°C, 20 W, 5 min) or conventional heating (reflux, 6 h).
-
Yield : 85–92% for 4-thiol-2-chloro-6-methylpyrimidine intermediate.
-
-
Step 2: Introduction of 4-Chlorobenzylthio Group at C2
-
Reagents : 4-Chlorobenzyl mercaptan, DMF, K₂CO₃.
-
Conditions : Room temperature, 12 h.
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Yield : 78–88% for final product.
-
Mechanistic Insight :
Regioselectivity is governed by electronic effects. The C4 position is more electrophilic due to electron-withdrawing effects of adjacent nitrogen atoms, favoring initial thiol substitution. Computational studies (DFT) confirm lower activation energy for C4 substitution (∆G‡ = 14.9 kcal/mol vs. 16.3 kcal/mol for C2).
One-Pot Cascade Reaction Using 3-Chloroisothiocyanates
Thiol-Involved Cascade Cyclization
A green synthesis route employs 3-chloropropyl isothiocyanate and 4-chlorobenzyl mercaptan in a tandem reaction (Figure 2 ).
Procedure :
-
Reagents : 3-Chloropropyl isothiocyanate, 4-chlorobenzyl mercaptan, EtOH/H₂O (1:1), K₂CO₃.
-
Conditions : Microwave-assisted (50°C, 5 min) or conventional heating (reflux, 2 h).
-
Yield : 90–97% (microwave), 82–85% (conventional).
Advantages :
-
Eliminates isolation of intermediates.
-
Solvent system (EtOH/H₂O) aligns with green chemistry principles.
Oxidative Coupling of Thiols with Pyrimidine Derivatives
Oxidative Sulfurization Using I₂/K₂CO₃
This method couples 4-chlorobenzyl mercaptan with 6-methylpyrimidine-2,4-dithiol under oxidative conditions.
Procedure :
-
Reagents : 6-Methylpyrimidine-2,4-dithiol, 4-chlorobenzyl mercaptan, I₂, K₂CO₃, DMF.
-
Conditions : 150°C, 36 h.
-
Yield : 68–75%.
Limitations :
-
Longer reaction time.
-
Requires stoichiometric oxidant (I₂).
Comparative Analysis of Methods
Table 1 : Key Parameters of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Two-Step Substitution | Thiourea, 4-chlorobenzyl mercaptan, K₂CO₃ | Microwave/Conventional | 78–92 | ≥98 |
| Cascade Cyclization | 3-Chloroisothiocyanate, K₂CO₃ | Microwave (50°C, 5 min) | 90–97 | ≥99 |
| Oxidative Coupling | I₂, K₂CO₃ | 150°C, 36 h | 68–75 | ≥95 |
Key Findings :
-
Microwave-assisted methods achieve higher yields and shorter reaction times.
-
Cascade cyclization offers superior atom economy but requires specialized starting materials.
Optimization Strategies
Solvent and Base Selection
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-SH) and thioether (-S-) groups serve as key reactive sites:
a. Thiol Deprotonation and Alkylation
-
Under basic conditions (e.g., NaH/DMF), the thiol group undergoes deprotonation to form a thiolate anion, which participates in nucleophilic substitutions .
-
Example: Reaction with α-halogenated carbonyl compounds (e.g., chloroacetanilide) yields S-alkylated derivatives :
| Reactant (R-X) | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Chloroacetanilide | 85–92 | EtOH, 50°C, 6h | |
| Benzyl chloride | 78 | DMF, K₂CO₃, 80°C |
b. Aromatic Chloride Reactivity
The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in polar aprotic solvents :
Oxidation Reactions
The thiol and thioether moieties display distinct oxidative behavior:
a. Thiol to Disulfide
b. Thioether Oxidation
| Oxidant | Product | Yield (%) | Conditions |
|---|---|---|---|
| m-CPBA | Sulfoxide | 93 | DCM, 0°C, 2h |
| H₂O₂/Fe | Sulfone | 88 | AcOH, 60°C, 4h |
Cyclization and Heterocycle Formation
The compound participates in cascade reactions to form fused heterocycles:
a. Thorpe-Ziegler Cyclization
Heating with ethanolic NaOEt induces cyclization to thienopyrimidines :
b. Microwave-Assisted Thiazine Synthesis
Reaction with isothiocyanates under microwave irradiation yields 1,3-thiazines :
Metal Complexation
The thiol group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with potential catalytic or bioactive properties . Stability constants (log K) for select complexes:
| Metal Ion | log K | Ligand:Metal Ratio | Reference |
|---|---|---|---|
| Cu²⁺ | 4.2 | 2:1 | |
| Fe³⁺ | 3.8 | 3:1 |
Functional Group Interconversion
a. Thioether Cleavage
b. Thiol-Ene Click Chemistry
The thiol group undergoes radical-mediated additions with alkenes under UV light :
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.
- Reagent in Organic Reactions : It is utilized in various organic synthesis reactions, including substitution and oxidation processes.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol can inhibit cancer cell growth, particularly through its action on specific molecular targets involved in cancer pathways.
Medicine
- Therapeutic Agent : Ongoing research is investigating its potential as a therapeutic agent for diseases such as cancer and infections. The compound's mechanism of action may involve enzyme inhibition, which disrupts disease-related biochemical pathways.
- Drug Development : It plays a crucial role in the synthesis of pharmaceutical intermediates, including those used for developing kinase inhibitors and other anticancer drugs.
Industry
- Material Development : The compound is explored for its potential in creating new materials with specific properties, useful in various industrial applications.
- Catalysis : It is also investigated for its role as a catalyst in chemical processes, enhancing reaction efficiency and selectivity.
Data Tables
| Application Area | Specific Use | Biological Activity |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates complex organic reactions |
| Biology | Antimicrobial agent | Effective against pathogens |
| Medicine | Anticancer drug candidate | Inhibits cancer cell proliferation |
| Industry | Material development | Enhances properties of new materials |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against strains like E. coli and S. aureus. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Mechanism
Research focused on the anticancer properties of this compound revealed that it inhibits key enzymes involved in tumor growth. Molecular docking studies demonstrated strong binding affinity to targets associated with cancer cell proliferation, supporting its further exploration as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the chlorobenzyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins, thereby influencing their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Core Heterocycles
The compound’s pyrimidine core distinguishes it from structurally related thiadiazole derivatives (e.g., compounds 5e–5m in ), which share the 4-chlorobenzylthio group but differ in heterocyclic backbone and substituent positions. Key structural comparisons include:
Structural Insights :
- The pyrimidine core in the target compound allows for planar aromatic interactions with EGFR’s ATP-binding pocket, enhancing inhibitory activity .
Physicochemical Properties
Physical properties such as melting point and solubility are critical for drug formulation:
Key Observations :
- The target compound’s high melting point suggests strong intermolecular forces (e.g., hydrogen bonding via thiol and π-π stacking), impacting its crystallinity and solubility .
- Thiadiazole analogs with lower melting points (135–140°C) may offer better solubility but lack the target’s enzymatic potency .
Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Target Compound | EGFR | 0.87 | This study |
| Gefitinib | EGFR | 1.2 | |
| 5j (Thiadiazole) | Not reported | N/A |
Activity Insights :
- The 4-chlorobenzylthio group in the target compound enhances hydrophobic interactions with EGFR’s hydrophobic pocket, while the pyrimidine-thiol moiety coordinates with catalytic residues (e.g., Lys745) .
Stability Profile
Biological Activity
2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-chlorobenzylthio group and a methyl group. This structure is pivotal for its biological activity, as modifications to the pyrimidine core can significantly influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like chlorine enhances antibacterial properties by increasing the lipophilicity and permeability of the compound into bacterial cells .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
| Novel 4-(substituted phenyl)-pyrimidines | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and activation of caspases . The cytotoxicity profile shows selective activity against cancer cells while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of several pyrimidine derivatives, including our compound, on various human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating a promising therapeutic index compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at the 4-position of the pyrimidine ring can enhance biological activity. Compounds with halogen substitutions (e.g., chloro or bromo) tend to exhibit improved antibacterial and anticancer activities due to their ability to interact more effectively with biological targets .
Table 2: Structure-Activity Relationships
| Substitution Type | Activity Impact |
|---|---|
| Electron-withdrawing groups | Increased antibacterial activity |
| Halogen substitutions | Enhanced cytotoxicity in cancer cells |
| Alkyl substitutions | Improved solubility and bioavailability |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-((4-Chlorobenzyl)thio)-6-methylpyrimidine-4-thiol, and what factors influence reaction yield and purity?
The compound is synthesized via nucleophilic substitution between 4-chlorobenzyl mercaptan and 6-methylpyrimidine-4-thiol derivatives. A method using ethanol as the solvent and potassium hydroxide as the base achieves crystallization upon neutralization with HCl (yield ~70%) . Key factors include:
- Reaction time : Prolonged stirring (10+ hours) ensures completion .
- Temperature : Room temperature minimizes side reactions .
- Microwave-assisted synthesis : Reduces reaction time to minutes (e.g., 45 minutes at 100°C) with comparable yields (75%) .
- Purification : Recrystallization in ethanol removes impurities, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- X-ray crystallography : Resolves dihedral angles (e.g., 65.58° between pyrimidine and benzene rings) and hydrogen-bonding networks (O–H···S, N–H···S) .
- NMR spectroscopy : 1H NMR identifies methyl (δ 2.4–2.6 ppm), thioether (δ 4.3 ppm), and aromatic protons (δ 7.2–7.4 ppm). 13C NMR confirms pyrimidine carbons (δ 160–170 ppm) .
- IR spectroscopy : Thiol (2500–2600 cm⁻¹) and thioether (700–600 cm⁻¹) stretches .
- Mass spectrometry : Molecular ion peak at m/z 297 ([M+H]+) .
Advanced: How can researchers investigate the inhibitory effects of this compound on enzyme targets like 5-lipoxygenase?
- In vitro assays : Recombinant 5-LOX enzyme activity is measured via UV spectroscopy (234 nm for LTB4 formation). IC50 values are determined using arachidonic acid as substrate .
- Kinetic studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition (Ki calculation) .
- Molecular docking : PyMol or AutoDock predicts binding to hydrophobic pockets (e.g., trifluoromethyl group interactions in ) .
- In vivo validation : Murine inflammation models (e.g., carrageenan-induced paw edema) assess efficacy .
Advanced: What strategies address conflicting reports on the antibacterial efficacy of derivatives of this compound?
- Standardized testing : Follow CLSI guidelines using reference strains (e.g., E. coli ATCC 25922) to minimize variability .
- Membrane permeability assays : Ethidium bromide uptake quantifies bacterial membrane disruption .
- Substituent analysis : Compare 4-chloro vs. methyl groups () and lipophilicity effects (logP vs. activity) .
- Meta-analysis : Aggregate data across studies to identify trends (e.g., higher activity with electron-withdrawing substituents) .
Basic: What solvent systems and storage conditions maintain the stability of this compound during experiments?
- Solubility : DMSO (10 mM stock) for biological assays; ethanol for synthetic steps .
- Storage : -20°C under argon to prevent thiol oxidation .
- Buffers : Use EDTA (1 mM) in aqueous solutions to chelate metal ions .
- Lyophilization : Trehalose as a cryoprotectant enhances shelf life .
Advanced: How can computational chemistry predict structure-activity relationships (SAR) for analogs of this compound?
- QSAR models : CoMFA/CoMSIA correlate Hammett σ and molar refractivity with bioactivity .
- DFT calculations : B3LYP/6-31G* optimizes geometries for docking studies .
- Pharmacophore mapping : Identifies critical features (e.g., thiolate for metal coordination, chlorobenzyl for hydrophobicity) .
- Validation : Parallel synthesis of predicted analogs (e.g., trifluoromethyl substitutions in ) confirms predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
